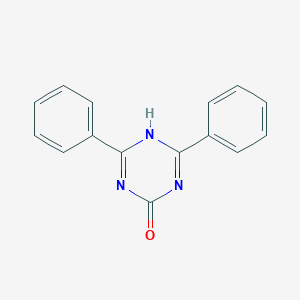

2,6-diphenyl-1H-1,3,5-triazin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-diphenyl-1H-1,3,5-triazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O/c19-15-17-13(11-7-3-1-4-8-11)16-14(18-15)12-9-5-2-6-10-12/h1-10H,(H,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODLDJGSBFMSDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=O)N=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC(=O)N=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,6 Diphenyl 1h 1,3,5 Triazin 4 One and Analogues

Established Synthetic Routes to Triazinones

The construction of the 1,3,5-triazin-4-one ring system can be achieved through several established synthetic strategies, primarily involving condensation, multi-component reactions, and cyclization.

Condensation Reactions with Appropriate Precursors

Condensation reactions are a cornerstone for the synthesis of triazinone derivatives. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol. A common approach is the reaction between amidines and a carbonyl-containing compound. For instance, the Pinner triazine synthesis utilizes the reaction of an alkyl or aryl amidine with phosgene (B1210022). wikipedia.org

Another versatile method involves the dehydro-condensation of a carboxylic acid and an amine, facilitated by a coupling agent. 2-Chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) in the presence of N-methylmorpholine (NMM) is an effective system for promoting this transformation to form amides, which can be precursors to or part of a larger triazinone synthesis strategy. nih.gov The reaction proceeds through an active triazinyl ester intermediate, which then reacts with the amine.

The synthesis of substituted triazinones can also be achieved by reacting a precursor like 2-hydrazino-4,6-disubstituted-1,3,5-triazine with an aldehyde in the presence of a catalytic amount of acetic acid. nih.gov Similarly, 4-amino-6-arylmethyl-3-mercapto-1,2,4-triazin-5(4H)-ones can be condensed with various carboxylic acids using phosphorus oxychloride as a cyclizing agent to yield fused thiadiazolo-triazinone systems. researchgate.net

Multi-component Reactions and Cyclization Strategies

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like triazinones in a single step from three or more reactants, which aligns with the principles of atom economy and green chemistry. nih.govnih.gov A catalyst-free, one-pot, three-component reaction of arylaldehydes, thiourea, and orthoformates has been developed for the synthesis of 1,3,5-triazine-2,4-dithione derivatives. nih.govnih.gov

Another MCR approach involves a base-mediated reaction of imidates, guanidines, and amides or aldehydes to produce unsymmetrical 1,3,5-triazin-2-amines in good yields. organic-chemistry.org Cyclotrimerization of nitriles is a fundamental method for preparing symmetrically substituted 1,3,5-triazines. wikipedia.orgresearchgate.net This can be catalyzed by silica-supported Lewis acids under solvent-free conditions. researchgate.net

Cyclization strategies are also central to forming the triazine ring. For example, 1,3-dipolar cycloadditions of triazinium ylides with electron-poor dipolarophiles provide a direct route to fused pyrrolo[2,1-f] nih.govrsc.orgchimicatechnoacta.rutriazines. acs.org Additionally, an iron-catalyzed cyclization of aldehydes with ammonium (B1175870) iodide as the nitrogen source presents an atom-efficient method for synthesizing 2,4,6-triaryl-1,3,5-triazines. researchgate.net Macrocyclization strategies have also been explored, particularly for creating complex peptide-based structures incorporating the triazine core. nih.gov

Targeted Synthesis of 2,6-Diphenyl-1H-1,3,5-triazin-4-one and Phenyl-Substituted Triazinones

The synthesis of the specific target molecule, this compound, and its phenyl-substituted analogues often requires the optimization of reaction conditions to achieve high yields and control over the arrangement of substituents.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield of desired triazinone products. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For instance, in the synthesis of aromatic dendrimers with a 2,4,6-triphenyl-1,3,5-triazine (B147588) core, various palladium catalysts, bases, and solvents were screened to find the optimal conditions. nih.govacs.org The Suzuki-Miyaura coupling reaction, used to form C-C bonds, was optimized using tetrakis(triphenylphosphine)palladium(0) as the catalyst and K₂CO₃ as the base in a toluene (B28343)/ethanol/water system, achieving a 50% yield for one dendrimer. nih.govacs.org For another derivative, [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) with K₂CO₃ in DMF at 80 °C gave a 41% yield. nih.govacs.org

In the iron-catalyzed synthesis of 2,4,6-triaryl-1,3,5-triazines, a screening of solvents and temperature identified toluene as the most suitable medium at 130 °C, achieving a yield of 72% for 2,4,6-triphenyl-1,3,5-triazine. researchgate.net Similarly, copper(II) acetate (B1210297) has been found to be an efficient catalyst for the aerobic oxidative coupling of alcohols and amidine hydrochlorides to form 1,3,5-triazines, avoiding the need for ligands or strong bases. rsc.org

The table below summarizes the optimization of reaction conditions for the synthesis of a triphenyl-triazine-cored dendrimer.

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | 50 |

| 2 | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 80 | 41 |

Regioselective Synthesis and Isomer Control

Regioselectivity, the control of the orientation of a chemical reaction on a molecule, is critical when synthesizing unsymmetrically substituted triazinones to ensure the desired isomer is the major product. In the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles, a highly regioselective one-pot process was developed by forming an acylamidine intermediate which then cyclizes with a monosubstituted hydrazine (B178648). organic-chemistry.org This method addresses the challenge of accessing non-symmetrical substitution patterns. organic-chemistry.org

For 1,3,5-triazines, the sequential reactivity of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) allows for controlled, stepwise nucleophilic substitution. nih.gov By carefully controlling the temperature, different nucleophiles can be introduced one at a time to create unsymmetrical triazines. For example, reacting cyanuric chloride at 0°C with one nucleophile, followed by reaction with a second nucleophile at room temperature, and a third at reflux, allows for the synthesis of trisubstituted triazines with three different groups. nih.gov

The synthesis of polysubstituted pyrrolo[2,1-f] nih.govrsc.orgchimicatechnoacta.rutriazines via 1,3-dipolar cycloaddition of triazinium ylides has also been shown to be regio- and diastereoselective, with the outcomes supported by DFT calculations. acs.org Similarly, two distinct protocols have been developed for the regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles from N-arylhydrazones and nitroolefins, proceeding through a stepwise cycloaddition mechanism. nih.gov

Green Chemistry Approaches in Triazinone Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, and triazinone synthesis is no exception. rsc.org Green chemistry approaches focus on reducing waste, using less hazardous materials, and improving energy efficiency. nih.gov

Solvent-free reactions are a key aspect of green chemistry. rsc.orgchimicatechnoacta.ru The cyclotrimerization of nitriles to form 1,3,5-triazines has been successfully performed under solvent-free conditions using silica-supported Lewis acids, which are also recyclable. researchgate.net Another example is the synthesis of 3,5,6-trisubstituted-1,2,4-triazines from acid hydrazides, ammonium acetate, and dicarbonyl compounds at 100 °C without any solvent. rsc.org

Microwave-assisted organic synthesis (MAOS) is another powerful green technique that can dramatically reduce reaction times and often improve yields. researchgate.net Microwave irradiation has been used for the efficient synthesis of various heterocyclic compounds, including 1,2,4-triazines, reducing reaction times from hours under conventional heating to just minutes. clockss.org A novel, one-pot microwave-assisted synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids has been developed from 2-aminopyridine, cyanamide, and aldehydes or ketones under neat (solvent-free) conditions. nih.gov This method is noted for its high yield, simple procedure, and excellent atom economy. nih.gov The synthesis of various pyrazole (B372694) and triazole derivatives has also been achieved efficiently using microwave irradiation. asianpubs.orgnih.gov

The use of acidic ionic liquids as both a solvent and a catalyst for the synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (B3028495) from resorcinol (B1680541) and cyanuric chloride is another green approach. This one-pot method features mild conditions, high yields (>90%), and the ability to recycle the ionic liquid, thus minimizing waste and environmental impact. google.com

Catalytic Methods in 1,3,5-Triazine (B166579) and Triazinone Formation

The development of efficient catalytic methods for the synthesis of 1,3,5-triazine derivatives is of significant interest as it often leads to higher yields, milder reaction conditions, and improved atom economy compared to stoichiometric methods.

One notable catalytic approach involves the iron-catalyzed cyclization of aldehydes with an ammonium salt, which serves as the sole nitrogen source. For instance, the synthesis of 2,4,6-triaryl-1,3,5-triazines can be achieved through the reaction of aldehydes with ammonium iodide in the presence of an iron catalyst under an air atmosphere. rsc.org This method is advantageous due to the use of an inexpensive and readily available nitrogen source. rsc.org The proposed mechanism suggests the initial formation of an imine from the aldehyde and ammonium iodide, followed by oxidation and subsequent cyclization to form the triazine ring. rsc.org While this method directly produces symmetrically substituted triazines, it provides a foundation for developing catalytic routes to unsymmetrical triazinones like this compound by employing a mixture of appropriate precursors.

Another versatile starting material for the synthesis of substituted triazines is 2,4,6-trichloro-1,3,5-triazine, also known as cyanuric chloride. The chlorine atoms on the triazine ring can be sequentially substituted by various nucleophiles, with the reactivity of the remaining chlorine atoms decreasing after each substitution. nih.gov This stepwise reactivity allows for the controlled synthesis of unsymmetrically substituted triazines. Catalysts can be employed to facilitate these nucleophilic substitution reactions.

The following table summarizes a representative catalytic system for the formation of substituted 1,3,5-triazines.

| Catalyst | Reactants | Product | Yield | Reference |

| Fe Catalyst | Aldehydes, NH₄I | 2,4,6-Trisubstituted 1,3,5-triazines | 18-72% | rsc.orgrsc.org |

Synthetic Pathways to Isotopic Derivatives (e.g., Carbon-13 Labeled)

Isotopically labeled compounds, particularly with stable isotopes like Carbon-13, are invaluable tools in analytical chemistry and for elucidating reaction mechanisms and metabolic pathways. wikipedia.orgnih.gov The synthesis of ¹³C-labeled this compound can be strategically approached by incorporating the isotope into one of the key precursors.

A common strategy for synthesizing ¹³C-labeled triazines involves the use of ¹³C-labeled cyanuric chloride (¹³C₃-cyanuric chloride). A synthetic route to ¹³C₃-cyanuric acid has been developed, which can then be converted to ¹³C₃-cyanuric chloride. tandfonline.com This labeled cyanuric chloride can subsequently be used as a building block for the synthesis of various ¹³C-labeled triazine derivatives.

For the specific synthesis of ¹³C-labeled this compound, one could envision a pathway starting from ¹³C₃-cyanuric chloride. The synthesis would involve the sequential substitution of the chlorine atoms with the appropriate nucleophiles. For instance, reaction with two equivalents of a phenyl nucleophile (e.g., phenyllithium (B1222949) or a Grignard reagent) followed by hydrolysis of the remaining chlorine atom would, in principle, yield the desired ¹³C-labeled this compound. The controlled, stepwise nature of the nucleophilic substitution on the triazine ring is critical for achieving the desired substitution pattern. nih.gov

The general approach for synthesizing ¹³C-labeled triazine herbicides, which can be adapted for the target molecule, is outlined below:

| Labeled Precursor | Key Reaction | Labeled Product | Application | Reference |

| ¹³C₃-Cyanuric acid | Conversion to ¹³C₃-cyanuric chloride | ¹³C₃-Cyanuric chloride | Precursor for labeled triazines | tandfonline.com |

| ¹³C₃-Cyanuric chloride | Nucleophilic substitution | ¹³C-Labeled triazine herbicides | Internal standards for mass spectrometry | tandfonline.com |

The synthesis of isotopically labeled this compound would provide a valuable internal standard for quantitative analysis by isotope dilution mass spectrometry, enabling more accurate and precise measurements in complex matrices. tandfonline.com

Advanced Structural Elucidation of 2,6 Diphenyl 1h 1,3,5 Triazin 4 One

X-ray Crystallography for Solid-State Structure Determination

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the gold standard for molecular structure determination. carleton.edu The process involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate a three-dimensional electron density map of the molecule, from which atomic positions can be accurately refined. carleton.eduresearchgate.net

While a specific, complete crystallographic report for 2,6-diphenyl-1H-1,3,5-triazin-4-one is not available in the surveyed literature, analysis of related triazine structures allows for a detailed prediction of its key features. mdpi.comnih.gov The crystal system for related triazines, such as 2,4,6-triamino-1,3,5-triazine, has been identified as monoclinic, which provides a potential model for the packing of the title compound. researchgate.netresearchgate.net The analysis would confirm the near-planar geometry of the central 1,3,5-triazine (B166579) ring and determine the relative orientations of the two phenyl substituents.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The precise measurement of bond lengths, bond angles, and torsional angles is a primary output of single-crystal X-ray diffraction analysis. carleton.edu This data is fundamental to understanding the molecule's geometry, hybridization, and electronic character. For instance, the C-N bonds within the triazine ring are expected to have lengths intermediate between a pure single and a pure double bond, indicating electron delocalization. The C-C bonds connecting the phenyl groups to the triazine core reveal information about the degree of conjugation between the ring systems.

The table below presents representative, theoretically-derived values for the key geometric parameters of this compound, based on data from analogous structures.

Table 1: Selected Bond Lengths and Angles for this compound (Illustrative)

| Parameter | Bond/Atoms | Value (Å or °) |

|---|---|---|

| Bond Lengths | ||

| C2-N1 | ~1.34 Å | |

| C2-N3 | ~1.33 Å | |

| N1-C6 | ~1.35 Å | |

| C6-N5 | ~1.34 Å | |

| N5-C4 | ~1.38 Å | |

| C4-N3 | ~1.39 Å | |

| C4=O4 | ~1.23 Å | |

| C2-C(phenyl) | ~1.48 Å | |

| C6-C(phenyl) | ~1.48 Å | |

| Bond Angles | ||

| N1-C2-N3 | ~126° | |

| C2-N3-C4 | ~115° | |

| N3-C4-N5 | ~116° | |

| C4-N5-C6 | ~125° | |

| N5-C6-N1 | ~117° | |

| C6-N1-C2 | ~121° | |

| Torsional Angles | ||

| N1-C6-C(phenyl)-C(phenyl) | Variable |

Note: These values are illustrative and based on typical data for similar heterocyclic systems. Precise values can only be confirmed by a dedicated single-crystal X-ray diffraction study of the title compound.

Hydrogen Bonding Networks and Intermolecular Interactions

In the solid state, the molecular packing of this compound is expected to be significantly influenced by hydrogen bonding. The presence of an N-H donor group and a carbonyl (C=O) acceptor group makes the formation of intermolecular hydrogen bonds highly favorable.

Studies on isomeric structures, such as 3,5-diphenyl-1,2,4-triazin-6(1H)-one, reveal the formation of centrosymmetric hydrogen-bonded dimers through pairs of N-H···N hydrogen bonds. For the title compound, it is highly probable that similar dimers form via strong N-H···O=C interactions, creating a stable, repeating supramolecular structure. nih.gov In addition to these primary hydrogen bonds, weaker C-H···O and C-H···N interactions, as well as π-π stacking between phenyl rings of adjacent molecules, may further stabilize the crystal lattice. nih.govnih.gov

Conformational Analysis and Molecular Geometry

While X-ray crystallography provides a static picture of the molecule in the solid state, its conformation in solution can be dynamic. Conformational analysis explores the different spatial arrangements of atoms that can be interconverted through bond rotations.

Dynamic NMR Spectroscopy for Solution-State Conformations

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the conformational dynamics of molecules in solution. researchgate.net It can detect processes such as bond rotation and ring inversion that occur on the NMR timescale. nih.govresearchgate.net

For this compound, DNMR would be employed to investigate the rotation of the phenyl groups relative to the triazine core. At low temperatures, this rotation may be slow enough to result in distinct signals for the ortho- and meta-protons of the phenyl rings. As the temperature is increased, the rate of rotation increases, leading to a coalescence of these signals into a single, time-averaged peak. nih.gov Analysis of the spectra at different temperatures allows for the calculation of the energy barrier to this rotation.

Analysis of Restricted Rotations and Rotational Barriers

The rotation around the single bonds connecting the phenyl groups to the triazine ring is often restricted or hindered due to steric interactions between the ortho-protons of the phenyl rings and the adjacent nitrogen atoms or carbonyl group of the triazine ring. This restricted rotation gives rise to a rotational energy barrier (Gibbs free energy of activation, ΔG‡), which is a measure of the energy required for the rotation to occur. nih.govresearchgate.net

Studies on related amine-substituted s-triazines have extensively investigated these rotational barriers. nih.gov The magnitude of the barrier is sensitive to factors such as the nature of the substituents on the triazine ring and the solvent. For example, the barrier to rotation increases with the increasing electronegativity of other triazine substituents. nih.gov Protonation of the triazine ring has also been shown to significantly increase the rotational barrier by 2-3 kcal/mol due to an increase in the π-bond character of the exocyclic C-N bonds. nih.gov

Table 2: Representative Rotational Energy Barriers (ΔG‡) in Related s-Triazine Systems

| Compound Type | Bond | Rotational Barrier (ΔG‡) | Conditions | Reference |

|---|---|---|---|---|

| Dialkylamino-s-triazines | Triazine-N | 15.1 - 16.1 kcal/mol | Neutral, various solvents | nih.govresearchgate.net |

| Monochloro-dialkylamino-s-triazine | Triazine-N | 17.7 kcal/mol | Neutral | nih.gov |

While these values are for N-aryl rotations, similar principles apply to the C-aryl rotations in this compound. The barrier would quantify the steric hindrance and electronic effects governing the conformational flexibility of the molecule in solution.

Tautomerism and Isomeric Forms of Triazinones

The 1,3,5-triazine ring system, a heterocyclic scaffold containing three nitrogen atoms at positions 1, 3, and 5, allows for the existence of various isomeric and tautomeric forms. researchgate.net Tautomerism, the chemical equilibrium between two or more interconvertible constitutional isomers, is a key feature of triazinones. This phenomenon primarily involves the migration of a proton, leading to different structural arrangements with distinct electronic and potentially biological properties.

For this compound, the primary form of tautomerism is keto-enol tautomerism, alongside potential imino-amino tautomerism within the triazine ring. The "one" suffix in the IUPAC name indicates the presence of a carbonyl group (C=O) at the 4-position of the triazine ring, representing the keto form. However, this can exist in equilibrium with its enol tautomer, 2,6-diphenyl-1,3,5-triazin-4-ol, where the proton from the nitrogen at position 1 migrates to the oxygen of the carbonyl group, resulting in a hydroxyl group (O-H) and a fully aromatic triazine ring.

Theoretical studies on other 1,3,5-triazine derivatives using Density Functional Theory (DFT) have shown that the stability of different tautomers can be influenced by the solvent environment. nih.gov While specific experimental data for this compound is not extensively documented in the provided search results, the fundamental principles of tautomerism in related systems suggest that both the keto and enol forms can exist. The relative populations of these tautomers would be dependent on factors such as temperature, pH, and the polarity of the solvent.

Furthermore, the presence of exocyclic amino or imino groups in other triazine derivatives can lead to additional tautomeric possibilities. nih.gov In the case of this compound, the focus remains on the keto-enol equilibrium.

Below is a table summarizing the primary tautomeric forms of this compound:

| Tautomeric Form | IUPAC Name | Key Functional Group | Ring Aromaticity |

| Keto Form | This compound | Carbonyl (C=O) | Partially Aromatic |

| Enol Form | 2,6-diphenyl-1,3,5-triazin-4-ol | Hydroxyl (O-H) | Fully Aromatic |

Comparative Structural Features with Related Diphenyl-Triazinone Analogues

One important analogue is 4,6-diphenyl-1,3,5-triazin-2(1H)-one . chemimpex.com In this isomer, the phenyl groups are at positions 4 and 6, and the carbonyl group is at position 2. This structural difference can affect the molecule's symmetry and dipole moment. Such compounds are noted for their thermal stability and utility as UV absorbers in polymers. chemimpex.com

Another related class of compounds is the 1,2,4-triazinones. For instance, 5,6-diphenyl-1,2,4-triazin-3(2H)-one presents a different triazine core, which alters the relative positions of the nitrogen atoms and the substituents. researchgate.netnih.gov This change in the core heterocycle can lead to different hydrogen bonding patterns and intermolecular interactions.

The table below provides a comparative overview of the structural features of this compound and its related analogues.

| Compound Name | Triazine Core | Phenyl Group Positions | Carbonyl Position | Key Structural Notes |

| This compound | 1,3,5-Triazine | 2, 6 | 4 | Symmetric substitution pattern on the 1,3,5-triazine ring. |

| 4,6-diphenyl-1,3,5-triazin-2(1H)-one chemimpex.com | 1,3,5-Triazine | 4, 6 | 2 | Isomeric to the title compound, with a different substitution pattern. |

| 5,6-diphenyl-1,2,4-triazin-3(2H)-one researchgate.netnih.gov | 1,2,4-Triazine (B1199460) | 5, 6 | 3 | Features an asymmetric 1,2,4-triazine core. |

| 2,4,6-triphenyl-1,3,5-triazine (B147588) nih.govacs.org | 1,3,5-Triazine | 2, 4, 6 | None (fully substituted) | A fully aromatic, non-oxo analogue used in materials science. |

| 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol sigmaaldrich.com | 1,3,5-Triazine | 4, 6 (on triazine) | None (on triazine) | A derivative used as a UV light absorber. |

The comparative analysis highlights how subtle changes in the arrangement of the phenyl groups and the triazine ring structure can lead to a diverse range of compounds with potentially different physicochemical properties and applications. The study of these analogues provides a broader context for understanding the unique structural characteristics of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides insights into the chemical environment of individual nuclei, such as protons (¹H) and carbon-13 (¹³C), and the connectivity between them.

¹H NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of a related compound, 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446), in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals for the phenyl protons. rsc.org Aromatic protons typically resonate in the downfield region of the spectrum, and their specific chemical shifts and splitting patterns (coupling constants) are influenced by their position on the phenyl rings and their spatial relationship with other protons. For instance, in a similar triazine derivative, the protons on the phenyl rings appear as multiplets in the range of δ 7.30-8.40 ppm. rsc.org The integration of these signals corresponds to the number of protons in each chemical environment. The coupling constants (J values), typically in the range of 7-8 Hz for ortho-coupled protons on a benzene (B151609) ring, provide valuable information about the connectivity of adjacent protons.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. In the ¹³C NMR spectrum of a derivative, 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole, the carbon atoms of the triazine ring and the phenyl groups exhibit characteristic chemical shifts. rsc.org For example, the carbon atoms of the triazine ring are typically found in the range of δ 160-175 ppm, while the phenyl carbons resonate between δ 120-140 ppm. rsc.orgnih.gov The specific chemical shifts can be influenced by the substituents on the triazine ring and the phenyl groups.

Table 1: Representative ¹³C NMR Chemical Shifts for a Diphenyltriazine Derivative This table is based on data for a structurally related compound and serves as an illustrative example.

| Functional Group | Chemical Shift (ppm) |

| Triazine Ring Carbons | 171.6 |

| Phenyl Carbons | 120.2 - 140.5 |

Data sourced from a study on 9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9H-carbazole. rsc.org

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) experiments establish correlations between coupled protons, helping to identify adjacent protons within the phenyl rings. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), providing crucial information about the connectivity of different structural fragments, such as linking the phenyl groups to the triazine core. rsc.org

Variable-Temperature NMR Studies for Dynamic Processes

Variable-temperature (VT) NMR studies can be employed to investigate dynamic processes such as restricted rotation around bonds or conformational changes. tdx.catresearchgate.net In substituted triazines, for example, VT-NMR can reveal the presence of rotamers (conformational isomers) and determine the energy barriers for their interconversion. tdx.cat By recording spectra at different temperatures, one can observe changes in the line shapes of the NMR signals, from broad peaks at intermediate exchange rates to sharp, distinct signals for each conformer at low temperatures.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For this compound, the IR spectrum would be expected to show a strong absorption band corresponding to the C=O (carbonyl) stretching vibration, typically in the region of 1650-1750 cm⁻¹. The C=N stretching vibrations of the triazine ring would appear in the 1500-1650 cm⁻¹ range. researchgate.net The aromatic C-H stretching vibrations of the phenyl groups are expected above 3000 cm⁻¹, while the C-C stretching vibrations within the phenyl rings would give rise to bands in the 1400-1600 cm⁻¹ region. The N-H stretching vibration of the triazine ring would be observed as a broader band, typically in the 3200-3400 cm⁻¹ range.

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations of the triazine ring and the phenyl groups.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C-H (aromatic) | Stretching | >3000 |

| C=O | Stretching | 1650-1750 |

| C=N (triazine) | Stretching | 1500-1650 |

| C=C (aromatic) | Stretching | 1400-1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum confirms the molecular weight of this compound, which has a monoisotopic mass of approximately 249.09 g/mol . chemspider.com

High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. nih.gov The fragmentation pattern observed in the mass spectrum offers valuable structural information. Common fragmentation pathways for this molecule might include the loss of the carbonyl group (CO), cleavage of the phenyl groups, and fragmentation of the triazine ring. Analysis of these fragment ions helps to piece together the structure of the parent molecule. For instance, the presence of a fragment ion corresponding to a phenyl group (m/z 77) or a benzoyl cation (m/z 105) would be indicative of the phenyl substituents.

Spectroscopic Characterization and Interpretation

Spectroscopic Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound by creating ions in solution and analyzing them in the gas phase. For this compound (C₁₅H₁₁N₃O), the analysis is typically performed in positive ion mode. In this mode, the molecule is expected to be protonated, forming a pseudomolecular ion [M+H]⁺.

Given the molecular formula, the exact mass of the neutral molecule is calculated to be approximately 249.09 Da. Therefore, the ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule.

Table 1: Predicted ESI-MS Data for this compound

| Compound Name | Molecular Formula | Exact Mass (Da) | Observed Ion (Predicted) | m/z (Predicted) |

| This compound | C₁₅H₁₁N₃O | 249.0902 | [M+H]⁺ | 249.0902 |

| 5,6-diphenyl-1,2,4-triazin-3(2H)-one (Isomer) | C₁₅H₁₁N₃O | 249.0902 | [M+H]⁺ | 249.0902 |

Data for the isomer is provided for comparison and is based on its entry in public chemical databases. nih.gov

The detection of this [M+H]⁺ ion confirms the molecular weight of the compound. ESI is particularly suitable for this analysis as it minimizes fragmentation, allowing for clear identification of the molecular ion.

Tandem mass spectrometry (MS/MS) is employed to investigate the structural details of the molecule by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern provides a structural fingerprint of the compound.

For triazine derivatives, fragmentation often involves the cleavage of the heterocyclic ring and the loss of its substituents. A plausible fragmentation pathway for the protonated this compound ([M+H]⁺ at m/z 249) can be proposed based on the fragmentation patterns observed for similar triazine and imidazolidinone structures. researchgate.net

The primary fragmentation steps could involve:

Loss of a neutral molecule of cyanic acid (HNCO) from the triazinone ring.

Cleavage leading to the loss of a benzonitrile (B105546) (phenyl cyanide) molecule.

Formation of a stable phenyl cation.

Table 2: Proposed MS/MS Fragmentation Pathway for [C₁₅H₁₁N₃O+H]⁺

| Precursor Ion (m/z) | Proposed Fragment Structure/Formula | Neutral Loss | Fragment Ion (m/z) |

| 250.1 | Phenyl cation (C₆H₅⁺) | C₉H₆N₃O | 77.0 |

| 250.1 | Benzoyl cation (C₇H₅O⁺) | C₈H₆N₃ | 105.0 |

| 250.1 | Phenyl isocyanate ion (C₇H₅NO⁺) | C₈H₆N₂ | 119.0 |

| 250.1 | Diphenylcarbodiimide-like ion | HNCO | 207.1 |

The fragmentation pathways are proposed based on the general fragmentation behavior of related heterocyclic compounds. researchgate.net

The fragmentation of a related 2-phenyl-5-benzylidene-4-oxo imidazolidinone structure showed the loss of cyanobenzene to yield a key fragment, which then underwent further fragmentation. This suggests that the loss of phenyl-containing groups is a characteristic pathway for such heterocyclic systems.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Compounds containing chromophores—parts of a molecule responsible for its color—will absorb light at specific wavelengths. The 1,3,5-triazine (B166579) ring system, along with the attached phenyl groups, constitutes a significant chromophore.

Derivatives of diphenyl-1,3,5-triazine are known to be effective UV absorbers, a property that makes them valuable in materials science for protecting polymers and coatings from sun damage. chemimpex.com Their ability to absorb UV radiation is directly related to the electronic transitions within the molecule.

The spectrum of this compound is expected to exhibit strong absorption bands in the UV region, primarily due to π→π* transitions associated with the conjugated system of the triazine ring and the aromatic phenyl substituents. A weaker n→π* transition, involving the non-bonding electrons on the nitrogen and oxygen atoms, may also be observed. The absorption properties can be influenced by the solvent polarity. nih.gov

Table 3: General UV-Visible Absorption Properties of Phenyl-Triazine Derivatives

| Compound Class | Typical Absorption Region (nm) | Associated Electronic Transitions | Key Properties |

| 2,4,6-Triphenyl-1,3,5-triazine (B147588) derivatives | 280 - 400 | π→π | Strong UV absorption, often used as UV stabilizers. chemimpex.comnih.gov |

| Phenyl-1,2,4-triazine derivatives | UV-A, UV-B, UV-C | π→π, n→π* | Can be tailored to absorb in specific UV ranges. google.com |

The electronic absorption spectra of related triazine-based dyes often show bands in the 350-370 nm range, which are attributed to π→π* transitions within the conjugated system. researchgate.net For this compound, similar strong absorptions are anticipated, confirming its potential as a UV-absorbing material.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of computational chemistry for studying triazine derivatives, enabling the accurate prediction of molecular properties.

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For derivatives of the diphenyl-triazinone scaffold, DFT studies have been employed to predict their preferred conformations.

In a study on the closely related isomer, 3,5-diphenyl-1,2,4-triazin-6(1H)-one , DFT calculations at the B3LYP/6-311++G** level of theory predicted a completely planar conformation with Cs point-group symmetry for the isolated molecule. epa.gov This contrasts with its structure in the solid state, which was found to deviate from planarity. epa.gov The planarity of the molecular system is thought to encourage intramolecular hydrogen bonding and enhance π-electron delocalization. epa.gov The solid-state structure is stabilized by several weak intramolecular interactions, including one C—H···O and three C—H···N hydrogen bonds. epa.gov

While specific computational studies predicting the full spectroscopic profile (such as IR, Raman, and NMR spectra) of 2,6-diphenyl-1H-1,3,5-triazin-4-one are not extensively detailed in the available literature, DFT is a well-established method for such predictions. Theoretical calculations can compute vibrational frequencies and chemical shifts that, when compared with experimental data, help to confirm molecular structures and assign spectral bands to specific molecular motions or atomic environments. For instance, studies on other triazine derivatives have successfully used DFT to assign vibrational spectra. nih.gov This approach remains a valuable avenue for the future detailed characterization of this compound.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic properties and chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and dictates the molecule's behavior in electronic transitions.

Computational studies on various triazine derivatives provide insight into the expected electronic structure of this compound. The 1,3,5-triazine (B166579) ring is an electron-deficient system, which typically lowers the energy of the LUMO. The presence of phenyl groups generally raises the HOMO energy level.

Theoretical investigations on related triazine compounds have calculated these key electronic parameters. For example, a DFT study on N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine determined a HOMO-LUMO energy gap of 4.4871 eV, indicating significant chemical reactivity. irjweb.com In another study on carbazole-substituted 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives, the HOMO and LUMO levels were found to be significantly influenced by the specific substituents, which in turn modulates the energy gap. rsc.org These findings highlight that the electronic properties of the diphenyl-triazinone core can be finely tuned through chemical modification.

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Computational Method |

| N-(1H-benzo[d] imidazol-2-yl) methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 | B3LYP/6-311++G(d,p) irjweb.com |

| 9-(2-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (OTrPhCz) | -5.83 | -2.88 | 2.95 | Not Specified rsc.org |

| Bromo-substituted carbazole-triazine derivative (OTrPhCzBr) | -5.96 | -2.71 | 3.25 | Not Specified rsc.org |

This table presents data from related triazine derivatives to illustrate the typical range of electronic properties.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. While specific MD studies on this compound are not widely reported, simulations on related triazine structures highlight the utility of this method.

For example, MD simulations were used to investigate the interaction between a triazine-phenol derivative and the COX-2 enzyme. nih.gov The results suggested that the triazine compound could act as a potential anti-inflammatory agent by forming a high number of stable interactions within the enzyme's active site. nih.gov Such studies demonstrate the power of MD simulations in drug design, allowing researchers to visualize and analyze the binding modes of potential therapeutic agents.

Aromaticity Studies and π-Electron Delocalization

The aromaticity of the triazine and phenyl rings contributes significantly to the stability and electronic properties of this compound. The degree of π-electron delocalization can be quantified using computational descriptors like the Harmonic Oscillator Model of Aromaticity (HOMA). A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system.

In a theoretical study of the isomer 3,5-diphenyl-1,2,4-triazin-6(1H)-one , HOMA calculations were performed based on geometries optimized at the B3LYP/6-311++G** level. epa.gov The analysis revealed that the aromaticity of the two phenyl rings was slightly different, with HOMA values of 0.960 and 0.979. epa.gov The study also noted that the near-planar geometry predicted by DFT is favorable for π-electron delocalization. epa.gov Furthermore, it was found that the presence of intramolecular hydrogen bonds in the planar conformation led to lower HOMA values for the benzene (B151609) rings compared to hypothetical conformations without such bonds. epa.gov

In Silico Approaches for Chemical Design and Property Prediction

In silico methods, which encompass a wide range of computational techniques, are increasingly used for the rational design of new molecules with desired properties, thereby accelerating the discovery process and reducing experimental costs. The 1,3,5-triazine scaffold is a common feature in molecules designed for various applications, from pharmaceuticals to materials science. nih.govnih.gov

Computational approaches have been instrumental in designing novel triazine derivatives. For instance, in the field of medicinal chemistry, in silico screening and molecular modeling have been used to design trisubstituted 1,3,5-triazines as potential antimicrobial agents. Similarly, theoretical studies on triazine-phenol derivatives have been used to predict their potential as anti-inflammatory drugs by evaluating their antioxidant capabilities and interactions with biological targets. nih.gov In materials science, computational methods are employed to predict the photophysical properties of aromatic dendrimers containing 2,4,6-triphenyl-1,3,5-triazine cores for applications in organic light-emitting diodes (OLEDs). nih.gov These examples underscore the critical role of computational chemistry in guiding the synthesis and development of new functional molecules based on the triazine framework.

Mechanistic Studies using Computational Methods

For a molecule like this compound, also known as 4,6-diphenyl-1,3,5-triazin-2-ol (B155523) due to tautomerism, computational studies would typically commence with geometry optimization to find the most stable three-dimensional structure. Subsequent calculations could then explore its reactivity in various chemical processes.

One area of potential computational investigation is the tautomeric equilibrium between the keto (1H-1,3,5-triazin-4-one) and enol (1,3,5-triazin-2-ol) forms. By calculating the relative energies of these tautomers, it is possible to predict their relative populations at equilibrium under different conditions, such as in the gas phase or in various solvents, using models like the Polarizable Continuum Model (PCM).

Furthermore, mechanistic studies could focus on reactions such as cycloadditions, where the triazine ring can act as a diene or a dienophile. Computational analysis would involve mapping the potential energy surface of the reaction to determine whether it proceeds via a concerted or stepwise mechanism. This involves locating the transition state structures and calculating the activation energies for each potential pathway. The results of such calculations provide insights into the reaction's feasibility and selectivity.

For instance, a hypothetical DFT study on the Diels-Alder reaction of this compound with a dienophile would involve the following theoretical data points:

| Computational Parameter | Description | Hypothetical Value |

| Reactant Geometry | Optimized bond lengths and angles of the triazine and dienophile. | e.g., C-N bond lengths in the triazine ring ~1.33-1.34 Å |

| Transition State (TS) Geometry | The geometry of the highest energy point along the reaction coordinate. | Asynchronous bond formation may be observed. |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur. | e.g., 15-25 kcal/mol |

| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. | A negative value indicates an exothermic reaction. |

| Intermediate Geometries | If the reaction is stepwise, the optimized structures of any intermediates. | - |

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational mechanistic studies. Specific values would require dedicated quantum chemical calculations.

Such computational investigations, by providing a detailed molecular-level picture, can complement experimental findings and guide the synthesis of new derivatives of this compound with desired properties.

Reaction Mechanisms and Chemical Reactivity of 2,6 Diphenyl 1h 1,3,5 Triazin 4 One

Mechanistic Pathways of Triazinone Formation (e.g., Dimroth Rearrangement)

The synthesis of the 1,3,5-triazine (B166579) scaffold can be achieved through several mechanistic pathways. A primary method involves the cyclotrimerization of nitriles or the reaction of amidines with reagents like phosgene (B1210022) (Pinner triazine synthesis). wikipedia.org For asymmetrically substituted triazines such as the title compound, sequential nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) are a common and versatile strategy. nih.govresearchgate.net The reactivity of the chlorine atoms on cyanuric chloride decreases with each substitution, allowing for controlled, stepwise addition of different nucleophiles. researchgate.net To form a triazin-4-one, a hydroxide (B78521) ion or a protected equivalent would serve as one of the nucleophiles.

A key mechanistic pathway in the synthesis and transformation of related nitrogen-containing heterocycles is the Dimroth rearrangement. This rearrangement involves the isomerization of the heterocyclic ring through a process of ring-opening and subsequent ring-closure, leading to the transposition of endocyclic and exocyclic heteroatoms. wikipedia.orgnih.gov First observed by B. Rathke in a triazine derivative, this reaction is now understood to be a general process for many nitrogenous heterocycles and can be catalyzed by both acids and bases. nih.gov The reaction rate is often dependent on the pH of the medium. nih.gov

In syntheses of related N²,6-diaryl-1,3,5-triazine-2,4-diamines, a one-pot method has been developed that utilizes a Dimroth rearrangement. The process begins with a three-component condensation of cyanoguanidine, an aromatic aldehyde, and an arylamine. The resulting dihydrotriazine intermediate is then treated with a base to initiate the Dimroth rearrangement, which is followed by a spontaneous dehydrogenative aromatization to yield the final triazine product. nih.govresearchgate.netfigshare.com This sequence highlights the utility of the Dimroth rearrangement in constructing complex triazine systems. The general mechanism for a base-catalyzed Dimroth rearrangement typically involves the opening of the triazine ring to form an intermediate that can then re-close in a different orientation.

| Reaction Type | Key Features | Relevance to Triazinone Formation | Reference |

| Pinner Synthesis | Reaction of an amidine with phosgene. | A classical method for forming the triazine ring. | wikipedia.org |

| Sequential Substitution | Stepwise reaction of nucleophiles with cyanuric chloride. | Allows for the controlled introduction of phenyl and oxo groups. | nih.govresearchgate.net |

| Dimroth Rearrangement | Acid or base-catalyzed ring-opening/ring-closure. | Can be involved in the formation and isomerization of substituted triazines. | nih.govnih.gov |

Nucleophilic and Electrophilic Reactivity of the Triazinone Core

The 1,3,5-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This characteristic makes the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles.

Electrophilic Character of the Triazine Core: The most prominent reaction demonstrating the electrophilic nature of the triazine core is nucleophilic aromatic substitution (SNAr). This is best exemplified by the chemistry of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), a common precursor for substituted triazines. nih.gov The chlorine atoms are excellent leaving groups and are sequentially replaced by nucleophiles. The reactivity of the ring carbons towards nucleophilic attack decreases as electron-donating groups replace the chlorine atoms. researchgate.net In the synthesis of 2,6-diphenyl-1H-1,3,5-triazin-4-one, this electrophilicity is exploited by reacting precursors with appropriate nucleophiles.

Studies on the competitive reaction of cyanuric chloride with various nucleophiles have established a general reactivity order. For instance, the preferential order of incorporation has been found to be alcohols > thiols > amines under certain conditions, highlighting the subtle electronic and steric factors that govern the reaction. nih.gov

Nucleophilic Character of the Triazinone Core: While the ring carbons are electrophilic, the nitrogen and oxygen atoms of the triazinone possess lone pairs of electrons, imparting nucleophilic character to the molecule. The exocyclic oxygen of the carbonyl group and the ring nitrogen atoms can act as sites for electrophilic attack. For example, protonation, a fundamental electrophilic reaction, can occur at these sites (see Section 6.5). Alkylation or acylation at the ring nitrogens or the exocyclic oxygen are also plausible reactions with suitable electrophiles, although these are less commonly reported for this specific triazinone compared to the electrophilic substitution at the carbon atoms. The nucleophilicity of related 3-amino-5,6-diphenyl-1,2,4-triazines has been explored, where the amino group serves as a reactive nucleophilic site for reactions with isocyanates and isothiocyanates. researchgate.net

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is not extensively documented. However, inferences can be drawn from the behavior of related triazine compounds.

Oxidation: The triazine ring, being electron-deficient, is generally resistant to oxidation. However, substituents on the ring can be susceptible to oxidative reactions. Furthermore, the formation of hydroperoxy derivatives of related triazines, such as 2-hydroperoxy-4,6-diphenyl-1,3,5-triazine (also known as Triazox), has been reported. tcichemicals.com This compound serves as an oxidizing agent itself, for example, in the epoxidation of alkenes, which implies that the triazine moiety can be stable in an oxidized form. tcichemicals.com

Reduction: The electron-deficient nature of the triazine ring suggests that it should be susceptible to reduction. The reduction of related 1,2,4-triazinones has been studied. For example, the herbicide metamitron (B166286) (4-amino-3-methyl-6-phenyl-1,2,4-triazin-5(4H)-one) is readily reduced at the N1-C6 bond to form 1,6-dihydrometamitron. nih.gov This reduced form is significantly more susceptible to hydrolysis than the parent compound. nih.gov By analogy, the C=N bonds within the this compound ring could potentially be reduced using appropriate reducing agents, such as catalytic hydrogenation or hydride reagents, to yield dihydro- or tetrahydrotriazine derivatives.

Photochemical Transformations and Photoreactivity

Derivatives of 1,3,5-triazine are widely recognized for their photochemical properties and are often used in applications requiring UV stability or photoactivity. nih.gov

Many 1,3,5-triazine derivatives are utilized as UV absorbers and light stabilizers in polymers. For instance, 2-(4,6-diphenyl-1,3,5-triazin-2-yl)-5-[(hexyloxy)phenol] is a commercial UV absorber with very low volatility. sigmaaldrich.com Its function relies on the ability to absorb harmful UV radiation and dissipate the energy through harmless photophysical processes, such as tautomerization or internal conversion, thus protecting the material from degradation. This suggests that the diphenyl-1,3,5-triazine chromophore is a key component for this activity.

The photoluminescence of various functionalized 1,3,5-triazines has been extensively reviewed, with many derivatives showing promise as components in electroluminescent devices and as fluorescent sensors. rsc.org While specific photochemical transformations of this compound are not detailed in the literature, the inherent properties of the diphenyl-triazine scaffold suggest it is a photochemically active moiety capable of absorbing UV light and potentially undergoing various photophysical deactivation pathways or photochemical reactions.

Acid-Base Properties and Protonation States

The acid-base properties of this compound are dictated by its functional groups. The molecule possesses both basic nitrogen atoms and a potentially acidic N-H proton, giving it amphoteric character.

Basicity: The triazine ring contains pyridine-like nitrogen atoms which are basic due to the presence of lone pairs of electrons in sp² hybrid orbitals. These nitrogens can be protonated by acids. The carbonyl oxygen also has lone pairs and can act as a protonation site. The specific site of protonation (which nitrogen or the oxygen) would depend on the relative basicities and the reaction conditions. The Dimroth rearrangement, which can be acid-catalyzed, proceeds via protonation of a ring nitrogen atom as an initial step. nih.gov

Acidity: The hydrogen atom on the ring nitrogen (N1) is part of an amide-like functional group (-NH-C=O) and is expected to be weakly acidic. It can be deprotonated by a sufficiently strong base. The pKa value for this proton in this compound is not specifically reported, but studies on the related compound 1,6-dihydrometamitron, a reduced triazinone, have determined pKa values for its various protonated forms (pKa = -0.8 and pKa = 0.95). nih.gov While these values are for a different and more basic structure, they demonstrate that triazinones engage in acid-base equilibria. The acidity of the N-H proton allows for the formation of anions, which can then act as nucleophiles in reactions such as alkylation or acylation.

Ring-Opening and Ring-Closure Reactions

The 1,3,5-triazine ring can undergo ring-opening reactions under various conditions, particularly upon attack by strong nucleophiles. These reactions are synthetically useful as the triazine can act as a precursor to other molecules. researchgate.net

Ring-Opening: Unsubstituted 1,3,5-triazine is known to undergo ring cleavage when treated with nucleophiles, acting as a synthetic equivalent of a formyl group or hydrogen cyanide. wikipedia.orgresearchgate.net Substituted triazines can also undergo ring-opening. For example, the acid-catalyzed hydrolysis of reduced triazinones proceeds via ring-opening. nih.gov The Dimroth rearrangement is a prime example of a reversible ring-opening and ring-closure sequence. nih.gov

Ring-Closure (Recyclization): The intermediates formed from the ring-opening of triazines can often be trapped by other reagents to form new heterocyclic or acyclic structures in what are known as recyclization reactions. researchgate.net Furthermore, the triazinone ring itself can be constructed via ring-closure reactions. Syntheses of related triazinethiones and triazinones often involve the cyclization of linear precursors. For example, 4-thioxo-1,3,5-triazin-2-ones can be synthesized by the reaction of ethoxycarbonyl isothiocyanate with amidines, which involves a cyclization step. clockss.org Similarly, multicomponent reactions that form dihydrotriazine-thiones rely on a key cyclization event involving an aldehyde, thiourea, and an orthoformate. nih.gov Annulated triazin-4-ones can undergo thermal ring-opening to form reactive iminoketene intermediates, which then participate in [4+2] cycloaddition reactions with other components to build new, complex fused-ring systems. mdpi.com

Chemical Modification and Derivatization Strategies of the 2,6 Diphenyl 1h 1,3,5 Triazin 4 One Core

Functionalization at Nitrogen Atoms of the Triazinone Ring

The triazinone ring of 2,6-diphenyl-1H-1,3,5-triazin-4-one contains two distinct nitrogen atoms suitable for functionalization: the N1-H proton and the N3 nitrogen. These sites allow for modifications such as alkylation and acylation, which can alter the molecule's solubility, steric profile, and hydrogen bonding capabilities.

While direct N-functionalization studies on this compound are not extensively documented in dedicated literature, the reactivity can be inferred from related triazinone systems. For instance, studies on analogous heterocyclic structures demonstrate that alkylation can occur at the ring nitrogens. Research on a fused tetrazolo[1,5-a] researchgate.netchemicalbook.comlibretexts.orgtriazin-7-one system showed that reaction with allyl bromide resulted in a mixture of products, including N-alkylation and O-alkylation. researchgate.net This suggests that for this compound, alkylating agents could potentially react with the N1, N3, or the exocyclic oxygen atom, with the reaction outcome depending on the specific reagents and conditions employed (e.g., base, solvent).

N-acylation would introduce a carbonyl group, further modifying the electronic properties and potential coordination sites of the molecule. This strategy is a common method for producing derivatives with altered chemical and biological activities.

Table 1: Potential N-Functionalization Reactions

| Reaction Type | Reagent Example | Potential Product | Purpose of Modification |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | 1-Methyl-2,6-diphenyl-1H-1,3,5-triazin-4-one | Increase lipophilicity, block H-bond donor site |

Substitution Reactions on Phenyl Moieties

The two phenyl rings at the C2 and C6 positions of the triazinone core are amenable to electrophilic aromatic substitution reactions. Standard methodologies like nitration, halogenation, and Friedel-Crafts reactions can introduce functional groups onto these rings, although the electron-withdrawing nature of the triazine ring may necessitate forcing conditions.

A more versatile and widely used strategy for modifying the phenyl groups involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.orgnih.gov This approach requires a pre-functionalized halo-substituted precursor, such as 2,6-bis(4-bromophenyl)-1H-1,3,5-triazin-4-one. Such a precursor could be coupled with a variety of boronic acids to introduce new aryl, heteroaryl, or alkyl groups. This method offers a powerful tool for creating complex molecular architectures with tailored electronic and photophysical properties. For example, the Suzuki coupling of 2-chloro-4,6-diphenyl-1,3,5-triazine (B1294446) with (3-chlorophenyl)boronic acid has been successfully demonstrated, highlighting the utility of this reaction for building complex triazine-based systems. chemicalbook.com

Table 2: Representative Substitution Reactions on Phenyl Rings

| Reaction Type | Position | Reagent Example | Product Example |

|---|---|---|---|

| Nitration | para-position | HNO₃/H₂SO₄ | 2,6-Bis(4-nitrophenyl)-1H-1,3,5-triazin-4-one |

| Bromination | para-position | Br₂/FeBr₃ | 2,6-Bis(4-bromophenyl)-1H-1,3,5-triazin-4-one |

Introduction of Other Heterocyclic Moieties

Integrating other heterocyclic rings with the this compound core is a key strategy for developing compounds with novel properties. This can be achieved either by building the triazine ring from a precursor already containing a heterocycle or by coupling a reactive triazine derivative with another heterocyclic molecule.

Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. A halo-functionalized triazinone can be coupled with a heterocyclic boronic acid or a stannane (B1208499) derivative. For instance, the synthesis of 2-(5,6-diphenyl-1,2,4-triazin-3-yl)aniline (B12941466) was achieved via a Suzuki cross-coupling reaction, demonstrating the feasibility of linking heterocyclic systems through this method. nih.govnih.gov Similarly, carbazole (B46965) derivatives have been attached to a 2,4,6-triphenyl-1,3,5-triazine (B147588) framework to create emitters for organic light-emitting diodes (OLEDs). rsc.org These examples, while on related triazine isomers or analogues, establish a clear precedent for the synthesis of complex heteroaryl systems based on the 1,3,5-triazine (B166579) core.

Another approach involves the condensation of a functionalized triazine with a suitable partner. For example, a hydrazine (B178648) derivative of a triazine can be reacted with a diketone to form a new fused heterocyclic ring.

Synthesis of Polymerizable Monomers Incorporating the Triazinone Unit

The inherent thermal stability and UV-absorbing properties of the triazine core make it an attractive component for advanced polymers. chemimpex.com To achieve this, the this compound unit can be chemically modified to introduce a polymerizable functional group, such as a methacrylate (B99206) or a styrenic moiety.

A common strategy involves introducing a hydroxyl group onto one of the phenyl rings, which can then be esterified with a polymerizable acid chloride like methacryloyl chloride. For example, a precursor like 2-(4-hydroxyphenyl)-6-phenyl-1H-1,3,5-triazin-4-one could be reacted to yield a methacrylate monomer. The resulting monomer could then be polymerized or copolymerized with other standard monomers like methyl methacrylate (MMA) or styrene. mdpi.com

The feasibility of this approach is supported by the synthesis of other triazine-based monomers, such as 6-(4-vinylbenzyl-n-propyl)amino-1,3,5-triazine-2,4-dithione, which incorporates a polymerizable vinylbenzyl group. researchgate.net However, steric hindrance can be a challenge; for instance, (2,6-diphenyl)phenyl methacrylate was found to be non-polymerizable due to the bulky nature of the ester group. rug.nl Careful design of the linker between the triazinone core and the polymerizable group is therefore critical.

Table 3: Proposed Synthesis of a Triazinone-based Methacrylate Monomer

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 2-(4-Hydroxyphenyl)-6-phenyl-1H-1,3,5-triazin-4-one | Methacryloyl chloride, Base (e.g., Triethylamine), Solvent (e.g., THF) | 4-(4-Oxo-6-phenyl-1,4-dihydro-1,3,5-triazin-2-yl)phenyl methacrylate |

Supramolecular Assembly and Coordination Chemistry of Triazinone Ligands

The structure of this compound is rich in sites for non-covalent interactions, making it an excellent building block for supramolecular chemistry and a versatile ligand for coordination complexes. The key features include a hydrogen bond donor (N1-H), hydrogen bond acceptors (C4=O, ring nitrogens), and aromatic π-systems.

Supramolecular Assembly: The N-H and C=O groups can readily form robust intermolecular hydrogen bonds. This often leads to the formation of self-complementary dimers, creating a linear tape-like structure. These tapes can further assemble into 2D sheets or 3D networks through weaker C-H···N or π-π stacking interactions between the phenyl rings. The planarity and extensive aromatic surface area facilitate such stacking arrangements. Crystal structure analysis of related triazine compounds often reveals intricate hydrogen-bonded networks and significant π-π interactions. nih.gov

Coordination Chemistry: The triazinone can act as a ligand for various metal ions. The nitrogen atoms of the triazine ring and the carbonyl oxygen atom are potential coordination sites. Depending on the metal ion and reaction conditions, the ligand can exhibit several coordination modes:

Monodentate: Coordination through a single ring nitrogen (N3 or N5) or the carbonyl oxygen.

Bidentate Chelating: Coordination involving a ring nitrogen and the carbonyl oxygen (O-N chelation) or two ring nitrogens (N-N chelation).

Bridging: The ligand can bridge two or more metal centers, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The rich coordination chemistry of related polypyridyl-1,3,5-triazine ligands, which form a wide array of discrete and polymeric metal complexes, serves as a strong indicator of the potential of triazinone-based ligands. researchgate.netresearchgate.net The chemistry of metal complexes with s-triazine Schiff bases is also well-explored for creating models of biological systems. tcarts.in

Applications in Materials Science and Advanced Chemical Technologies

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Derivatives of 1,3,5-triazine (B166579) are prominent in the field of organic electronics, particularly in the development of OLEDs and OPVs. Their electron-deficient nature makes them excellent candidates for electron-transporting and host materials.

In phosphorescent OLEDs (PhOLEDs), bipolar host materials are crucial for achieving balanced charge injection and transport, leading to high device efficiency. rsc.org Star-shaped 1,3,5-triazine derivatives have been synthesized and investigated as new electron transport (ET)-type host materials for green PhOLEDs. researchgate.net For instance, two bipolar host materials, 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPTPCz) and 3-(4,6-diphenoxy-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (DPOTPCz), were designed with high triplet energy levels, making them promising for PhOLEDs. rsc.org Devices using DPTPCz as a host showed impressive external quantum efficiencies of 14.4% for blue and 21.2% for green emissions. rsc.org

The thermal stability and electron-transfer properties of these materials are enhanced by the 2,4,6-triphenyl-1,3,5-triazine (B147588) core. nih.govacs.org A series of donor-substituted 1,3,5-triazines have been synthesized and shown to have high glass-transition temperatures (up to 170 °C) and triplet energies (up to 2.96 eV), making them suitable as host materials for blue phosphorescent OLEDs. researchgate.net Similarly, triazine-dibenzocarbazole based bipolar host materials have demonstrated excellent thermal stabilities and bipolar characteristics, leading to high-efficiency green and yellow PhOLEDs. elsevierpure.com

The performance of OLEDs can be significantly influenced by the molecular structure of the host material. For example, three star-shaped 1,3,5-triazine derivatives—2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T), 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T), and 2,4,6-tris(9,9′-spirobifluorene-2-yl)-1,3,5-triazine (TST)—were synthesized as electron transport-type host materials. researchgate.net The device using T2T as the host achieved a high external quantum efficiency of 17.5% and a power efficiency of 59.0 lm/W. researchgate.net

Table 1: Performance of OLEDs with 1,3,5-Triazine Derivative Host Materials

| Host Material | Emitter Color | Max. External Quantum Efficiency (%) | Power Efficiency (lm/W) | Reference |

|---|---|---|---|---|

| DPTPCz | Blue | 14.4 | - | rsc.org |

| DPTPCz | Green | 21.2 | - | rsc.org |

| TRZ-DBC1 | Yellow | 25.4 | - | elsevierpure.com |

| TRZ-DBC2 | Green | 24.7 | - | elsevierpure.com |

| T2T | Green | 17.5 | 59.0 | researchgate.net |

| T3T | Green | 14.4 | 50.6 | researchgate.net |

| TST | Green | 5.1 | 12.3 | researchgate.net |

The photophysical properties of 2,6-diphenyl-1H-1,3,5-triazin-4-one derivatives are central to their function in OLEDs and OPVs. The electron-deficient triazine ring, when combined with electron-donating moieties, can create molecules with distinct charge-transfer characteristics. rsc.orgst-andrews.ac.uk This donor-acceptor architecture is key to developing materials with thermally activated delayed fluorescence (TADF), which allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency in OLEDs. st-andrews.ac.uk

The photophysical properties of extended 2,4,6-triphenyl-1,3,5-triazines have been studied, revealing that these derivatives can be highly luminescent. mdpi.com The linkage between the electron donor and the triazine core can be rationally adjusted to fine-tune the optoelectronic properties. st-andrews.ac.uk For instance, aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine cores exhibit beneficial light-emission properties and improved electron-transfer processes. nih.govacs.org

In the context of OPVs, triazine-based materials have been explored as both donor and acceptor components. The ability to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through chemical modification is critical for optimizing the open-circuit voltage and short-circuit current of solar cells. nih.gov

Photocatalysis and Advanced Oxidation Processes

The electronic properties of triazine derivatives also make them suitable for photocatalytic applications. nih.govacs.org Organic dyes, including those based on triazine structures, have emerged as a versatile class of photoredox catalysts. nih.gov They can absorb visible light and initiate electron transfer processes, generating reactive intermediates for various chemical transformations. nih.gov

Aromatic dendrimers featuring 2,4,6-triphenyl-1,3,5-triazine cores have been shown to act as innovative and efficient photocatalysts for the selective oxidation of benzylamines to the corresponding N-benzylidene benzylamines under mild conditions. nih.govacs.org One such dendrimer, D2, which contains four 1,3,5-triazine units, demonstrated excellent catalytic performance, achieving a quantitative yield in a short reaction time with a low catalyst loading (2.0 mol %). nih.gov This photocatalyst was also found to be reusable. nih.govacs.org

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials from water and wastewater through oxidation with hydroxyl radicals (•OH). wikipedia.org These processes are effective for degrading a wide range of pollutants. nih.govresearchgate.netomu.edu.tr While direct involvement of this compound in AOPs is not extensively documented, triazine-based compounds in general are a class of herbicides whose degradation by AOPs is a subject of environmental research. researchgate.net The stability of the triazine ring can make these compounds resistant to conventional water treatment methods, necessitating the use of AOPs for their removal. calpoly.edu

Development of Novel Dyes and Pigments

The 1,3,5-triazine scaffold is a component of various dyes and pigments. For example, 6-phenyl-1,3,5-triazine-2,4-diamine is a known dye intermediate. dyestuffintermediates.com Specifically, it is used in the synthesis of C.I. Pigment Yellow 147. dyestuffintermediates.com The chromophoric properties of triazine derivatives can be tuned by introducing different substituents onto the triazine ring. The synthesis of macrocyclic azo-azomethine dyes containing a 1,3,5-triazine unit has been reported, and their solvatochromic properties were investigated. nih.gov Furthermore, some derivatives of 4,6-diphenyl-1,3,5-triazin-2(1H)-one are utilized as fluorescent dyes, which are important for applications like biological imaging. chemimpex.com

Analytical Chemistry Applications

The nitrogen atoms in the 1,3,5-triazine ring can act as coordination sites for metal ions, making triazine derivatives potential complexation agents in analytical chemistry. The ability of these compounds to form stable complexes can be utilized for the separation, preconcentration, and determination of metal ions. For instance, 4-amino-3-thioxo-6-substituted-1,2,4-triazin-5-one derivatives have been found to form metal complexes. tandfonline.com One derivative, 4-amino-3-hydrazino-6-methyl-1,2,4-triazin-5-one, was used as an ionophore to create a selective sensor for chromium (III) ions. tandfonline.com Another related compound, 3-(2-pyridyl)-5,6-diphenyl-1,2,4-triazine, has been reported as an efficient ligand for various metal ions. mdpi.com

Chemical Probes and Tracers (e.g., isotopic labeling for metabolic studies)

The core structure of this compound makes it a candidate for modification into chemical probes and tracers for various research applications, particularly in the field of metabolic studies through isotopic labeling. Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds and understand complex biochemical pathways. nih.govnih.gov In this methodology, an atom within a molecule of interest is replaced by its heavier, stable isotope (e.g., replacing ¹²C with ¹³C, ¹⁴N with ¹⁵N, or ¹H with ²H). nih.gov

When an isotopically labeled compound is introduced into a biological system, its journey and transformation through metabolic pathways can be monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govnih.gov These methods can detect the mass shift caused by the incorporated isotope, allowing researchers to identify the resulting metabolites and quantify their abundance over time. nih.gov

For instance, if this compound were synthesized with ¹³C-labeled phenyl rings or a ¹⁵N-labeled triazine core, it could be used as a tracer. Upon administration to cells or an organism, researchers could track its uptake, distribution, and biotransformation. This approach helps in elucidating the dynamics of specific metabolic networks and can provide precise flux estimates for various pathways. nih.gov While specific studies employing this compound as an isotopically labeled tracer are not prominently documented, the principles of the technique are well-established for other molecules, such as in dual-isotope labeling experiments to analyze central carbon and lipid metabolism. nih.gov

Table 1: Key Concepts in Isotopic Labeling for Metabolic Studies

| Concept | Description | Analytical Technique(s) |

| Isotopologue | Molecules that differ only in their isotopic composition. For a compound with 'n' carbon atoms, isotopologues can range from M+0 (all ¹²C) to M+n (all ¹³C). nih.gov | Mass Spectrometry (MS) |

| Mass Distribution Vector (MDV) | The fractional abundance of all isotopologues of a specific metabolite. It provides a pattern or "signature" of isotope incorporation. nih.gov | Mass Spectrometry (MS) |

| Isotopic Steady State | The point in time when the isotopic enrichment in metabolites becomes constant after the introduction of a labeled tracer. nih.gov | Time-course analysis using MS or NMR |

| Metabolic Flux Analysis (MFA) | A method to quantify the rates (fluxes) of reactions within a metabolic network, often using data from isotopic labeling experiments. nih.gov | Computational modeling combined with MS and/or NMR data |

Reagents and Intermediates in Organic Synthesis

The 1,3,5-triazine scaffold is a cornerstone in synthetic organic chemistry, serving as a versatile intermediate for the creation of more complex molecules. chemimpex.com Derivatives of 1,3,5-triazine are crucial building blocks in the development of a wide array of products, including pharmaceuticals, agrochemicals (like herbicides), and specialty chemicals. chemimpex.comlookchem.com The reactivity of the triazine ring, particularly when substituted with leaving groups like halogens, allows for sequential and controlled introduction of various functional groups. researchgate.netresearchgate.net